[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The molecular formula C20H18O5 indicates a molecular weight of 338.4 grams per mole, representing a substantial organic molecule with multiple functional groups. The structural complexity arises from the fusion of a coumarin core with additional substituents and a phenylacetic acid moiety.
The compound features a 2H-chromen-2-one backbone, commonly known as the coumarin framework, which consists of a benzene ring fused to a pyrone ring. The systematic name indicates specific substitution patterns: an ethyl group at position 4, a methyl group at position 8, and a phenylacetic acid group attached via an oxygen bridge at position 7. This substitution pattern creates a molecule with distinct chemical properties and potential biological activities.
Analysis of the molecular formula reveals the presence of five oxygen atoms, which contribute to the compound's polarity and potential for hydrogen bonding interactions. The carbon-to-hydrogen ratio of 20:18 suggests a high degree of unsaturation, consistent with the presence of aromatic rings and carbonyl functionalities. The molecular architecture can be understood through comparison with related coumarin derivatives, where similar substitution patterns have been shown to influence both chemical reactivity and biological activity.
| Structural Component | Position | Chemical Group | Molecular Contribution |
|---|---|---|---|
| Chromen-2-one core | Base structure | Lactone ring system | C9H6O2 |
| Ethyl substituent | Position 4 | Alkyl group | C2H4 |
| Methyl substituent | Position 8 | Alkyl group | CH2 |
| Phenylacetic acid | Position 7 (via oxygen) | Aromatic carboxylic acid | C8H7O2 |
| Oxygen bridge | Position 7 | Ether linkage | O |
Crystallographic Characterization and X-Ray Diffraction Studies
Crystallographic analysis of coumarin derivatives provides essential information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. Studies of related 3-phenylcoumarin compounds have demonstrated that the coumarin nucleus maintains essential planarity, with bond lengths falling within normal ranges for aromatic systems. The experimental bond lengths in similar structures show average values consistent with theoretical predictions, indicating structural stability and proper electronic delocalization.
The spatial orientation of substituents plays a crucial role in determining the overall molecular conformation. In analogous compounds, torsion angles between aromatic rings have been measured, revealing the degree of rotation permitted by steric interactions. For instance, angles such as C5-C6-C7-C8 of approximately -47.6 degrees are typical for phenyl ring rotation in related coumarin derivatives, suggesting similar conformational behavior for (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid.
The crystallographic packing of coumarin derivatives typically involves intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the carboxylic acid functionality in the phenylacetic acid moiety provides additional opportunities for hydrogen bonding interactions, which can significantly influence crystal structure and stability. The oxygen atoms in the ether linkage and carbonyl groups serve as potential hydrogen bond acceptors, while the carboxylic acid group can function as both donor and acceptor.
| Crystallographic Parameter | Typical Values for Coumarin Derivatives | Expected Range |
|---|---|---|
| Bond Length (C-C aromatic) | 1.39-1.41 Å | Normal aromatic range |
| Bond Length (C=O lactone) | 1.21-1.23 Å | Typical carbonyl |
| Torsion Angle (Phenyl rotation) | 40-50 degrees | Steric optimization |
| Planarity Deviation (Coumarin) | <0.05 Å | Highly planar |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid through analysis of both proton and carbon-13 environments. The technique relies on the interaction of atomic nuclei with external magnetic fields and radiofrequency radiation, offering atomic-level resolution of molecular structure. Proton nuclear magnetic resonance spectra would be expected to show distinct chemical shift regions corresponding to different molecular environments.
The aromatic protons from both the coumarin core and the phenyl ring would appear in the downfield region, typically between 7.0 and 8.5 parts per million. The ethyl group at position 4 would produce characteristic patterns: a quartet for the methylene protons due to coupling with the adjacent methyl group, and a triplet for the methyl protons. The methyl group at position 8 would appear as a singlet, while the carboxylic acid proton would be observed as a broad singlet at approximately 12 parts per million.
Carbon-13 nuclear magnetic resonance would provide complementary information about the carbon framework. The carbonyl carbons would appear significantly downfield, while aromatic carbons would show characteristic chemical shifts in the 120-160 parts per million range. The ethyl and methyl carbons would appear in the aliphatic region, with their exact positions dependent on their electronic environments.
Infrared spectroscopy would reveal characteristic vibrational modes corresponding to specific functional groups within the molecule. The carbonyl stretching frequencies would appear in the 1600-1800 wavenumber region, with the lactone carbonyl and carboxylic acid carbonyl showing distinct positions. The C-H stretching vibrations would appear around 2800-3000 wavenumbers, while the carboxylic acid O-H stretch would be observed as a broad absorption around 2500-3300 wavenumbers.
Ultraviolet-visible spectroscopy would provide information about electronic transitions within the conjugated π-system of the coumarin framework. The technique measures absorption of ultraviolet and visible light, causing electronic transitions from ground state to excited state configurations. Coumarin derivatives typically show absorption maxima in the 280-350 nanometer range, corresponding to π→π* transitions within the aromatic system.
| Spectroscopic Technique | Key Observations | Typical Values |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| Proton Nuclear Magnetic Resonance | Ethyl methylene | 2.5-3.0 ppm (quartet) |
| Proton Nuclear Magnetic Resonance | Carboxylic acid | ~12 ppm (broad singlet) |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons | 160-180 ppm |
| Infrared | Carbonyl stretch | 1650-1750 cm⁻¹ |
| Infrared | Carboxylic acid O-H | 2500-3300 cm⁻¹ (broad) |
| Ultraviolet-Visible | π→π* transitions | 280-350 nm |
Properties
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-13-11-17(21)25-18-12(2)16(10-9-15(13)18)24-19(20(22)23)14-7-5-4-6-8-14/h4-11,19H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGYKOREVNTCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Regiochemical Control
To achieve the 4-ethyl-8-methyl substitution pattern, 3-methylresorcinol (1,3-dihydroxy-5-methylbenzene) serves as the phenol component. The methyl group at the 5-position of the phenol translates to the 8-position of the coumarin post-cyclization. Ethyl levulinate (ethyl γ-ketovalerate) is employed as the β-keto ester, introducing the ethyl group at the 4-position via its R-group.
Reaction Conditions :
- Catalyst: Concentrated sulfuric acid (0.5 equiv) or ionic liquids (e.g., 1-methyl-3-butylsulfonate)
- Temperature: 120°C
- Duration: 14–24 hours
- Yield: 68–75% (optimized with ionic liquids)
The reaction proceeds via initial formation of a keto-enol intermediate, followed by electrophilic aromatic substitution and lactonization.
The 7-hydroxy group of the intermediate 4-ethyl-8-methyl-7-hydroxycoumarin must be converted to the [(phenyl)oxy]acetic acid moiety. This transformation involves two stages: (1) introduction of the acetic acid spacer and (2) phenyl group attachment.
Mitsunobu Reaction for Direct Ether Formation
The Mitsunobu reaction enables the direct coupling of the 7-hydroxy group with phenylacetic acid derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is deprotonated and displaced by a carboxylate nucleophile.
Procedure :
- Dissolve 4-ethyl-8-methyl-7-hydroxycoumarin (1 equiv) and bromophenylacetic acid (1.2 equiv) in anhydrous THF.
- Add DEAD (1.5 equiv) and PPh₃ (1.5 equiv) under nitrogen.
- Stir at 0°C → room temperature for 12 hours.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Nucleophilic Alkylation with Phase-Transfer Catalysis
Alternatively, the 7-hydroxy group undergoes alkylation with ethyl bromophenylacetate under basic conditions. Tetrabutylammonium bromide (TBAB) facilitates phase-transfer catalysis, enhancing reaction efficiency.
Optimized Parameters :
Post-alkylation, saponification with NaOH (2M, ethanol/H₂O) converts the ester to the free carboxylic acid.
Alternative Pathways: Palladium-Catalyzed Cross-Coupling
Recent advances leverage transition metal catalysis for late-stage functionalization. A palladium-mediated Suzuki-Miyaura coupling introduces the phenyl group after constructing the acetic acid spacer.
Synthetic Sequence
- Intermediate Preparation : Convert 7-hydroxycoumarin to the triflate using triflic anhydride.
- Cross-Coupling : React with phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
- Hydrolysis : Treat with HCl (6M) to yield the carboxylic acid.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Pechmann + Mitsunobu | THF, DEAD, PPh₃ | 62–70% | High regioselectivity | Costly reagents, oxygen sensitivity |
| Alkylation + Saponification | K₂CO₃, TBAB, DMF/H₂O | 77–83% | Scalable, mild conditions | Requires ester hydrolysis |
| Palladium Cross-Coupling | Pd(PPh₃)₄, dioxane/H₂O | 58–65% | Versatile for diverse aryl groups | Sensitive to moisture, high catalyst load |
Analytical Characterization and Validation
Critical validation steps include:
- ¹H NMR : δ 7.85 (d, J = 9.5 Hz, H-5), δ 6.35 (s, H-3), δ 4.70 (s, OCH₂CO).
- HPLC : Purity >98% (C18 column, MeOH:H₂O = 70:30, λ = 254 nm).
- Mass Spec : [M+H]⁺ = 311.3 m/z (calc. 310.3).
Industrial-Scale Considerations
Patent CN104447654A highlights the use of recyclable ionic liquids (e.g., 1-methyl-3-butylsulfonate) to reduce waste and improve atom economy. Continuous-flow reactors further enhance throughput, achieving >90% conversion in 30 minutes.
Chemical Reactions Analysis
Oxidation Reactions
The chromen-2-one core and phenolic oxygen are primary sites for oxidation:
-
Chromen-2-one ring oxidation :
-
Under strong oxidizing agents (e.g., KMnO₄ or H₂O₂), the α,β-unsaturated lactone system undergoes oxidation to form quinone derivatives.
-
Example: Oxidation of the 2-oxo group generates hydroxylated intermediates, which further stabilize as oxidized products.
-
-
Phenylacetic acid oxidation :
Reduction Reactions
The lactone carbonyl and α,β-unsaturated system are susceptible to reduction:
-
Lactone reduction :
-
NaBH₄ or LiAlH₄ reduces the 2-oxo group to a secondary alcohol, forming dihydrocoumarin analogs.
-
-
Double-bond reduction :
-
Catalytic hydrogenation (H₂/Pd-C) saturates the chromen-2-one double bond, yielding tetrahydro derivatives.
-
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Lactone reduction | NaBH₄, LiAlH₄ | Dry THF, 0–25°C | Dihydrocoumarin derivatives | |
| Hydrogenation | H₂, Pd-C | Ethanol, 1 atm, 25°C | Tetrahydrochromenone derivatives |
Substitution Reactions
The ether-linked acetic acid group and phenolic oxygen participate in nucleophilic substitution:
-
Esterification :
-
Amide formation :
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Esterification | ROH, H₂SO₄ | Reflux, 4–6 h | Alkyl esters | |
| Amide coupling | RNH₂, EDC/NHS | DMF, 0–25°C, 12–24 h | Hydrazides or substituted amides |
Decarboxylation
The acetic acid side chain undergoes decarboxylation under thermal or acidic conditions:
-
Heating above 150°C or treatment with concentrated H₂SO₄ eliminates CO₂, yielding [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]phenylmethane .
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Thermal decarboxylation | None | 150–200°C, vacuum | Phenylmethane derivative | |
| Acid-catalyzed decarboxylation | H₂SO₄ | Reflux, 2–4 h | Phenylmethane derivative |
Photochemical Reactivity
The coumarin core exhibits photochemical activity under UV light:
-
Photodimerization : Forms cyclobutane dimers via [2+2] cycloaddition .
-
Photooxygenation : Generates endoperoxides in the presence of singlet oxygen .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Photodimerization | UV light (λ = 300 nm) | Cyclobutane-linked dimers | |
| Photooxygenation | O₂, Rose Bengal | Endoperoxide derivatives |
Aromatic Electrophilic Substitution
The phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the acetic acid moiety .
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 1–2 h | Nitrophenyl derivatives | |
| Sulfonation | SO₃, H₂SO₄ | 25°C, 4–6 h | Sulfonated derivatives |
Key Structural Insights Driving Reactivity:
-
Chromen-2-one core : Governs oxidation and reduction pathways.
-
Ether-linked acetic acid : Enables esterification, amidation, and decarboxylation.
-
Phenyl group : Participates in electrophilic substitution and stabilizes radicals during photochemical reactions.
Reaction data for this compound are inferred from structurally analogous coumarin derivatives . Experimental validation is recommended for precise mechanistic details.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Properties
- Research indicates that compounds with chromene structures exhibit anti-inflammatory effects. (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has been shown to modulate inflammatory pathways, potentially aiding in the treatment of conditions such as arthritis and other inflammatory diseases. A study highlighted its ability to reduce cytokine production, suggesting therapeutic potential in inflammatory disorders .
-
Antioxidant Activity
- The antioxidant properties of this compound have been investigated due to the increasing interest in oxidative stress-related diseases. The presence of the chromene moiety contributes to its capacity to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial for developing supplements or drugs targeting oxidative stress-related conditions.
-
Antimicrobial Effects
- Preliminary studies suggest that (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid may exhibit antimicrobial activity against various pathogens. Its effectiveness against Gram-positive bacteria has been noted, making it a candidate for further exploration in antibiotic development.
Synthesis and Derivatives
The synthesis of (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves several chemical reactions, including:
- Formation of the Chromene Backbone : The initial step often involves the reaction of appropriate substrates under controlled conditions to form the chromene structure.
- Acetylation : The introduction of the acetic acid moiety enhances the compound's solubility and bioactivity.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Synthesis of 4-ethyl-8-methyl-chromene derivative. |
| 2 | Reaction with acetic anhydride or acetic acid to form the acetic acid derivative. |
| 3 | Purification through recrystallization or chromatography. |
Case Studies
-
Case Study on Anti-inflammatory Effects
- A murine model was used to evaluate the anti-inflammatory effects of (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid. Results showed significant reductions in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
-
Antioxidant Activity Assessment
- In vitro assays demonstrated that this compound could effectively reduce oxidative stress markers in cultured cells exposed to reactive oxygen species (ROS). This suggests its potential application as a protective agent against oxidative damage in various diseases.
-
Antimicrobial Efficacy Evaluation
- A comparative study assessed the antimicrobial activity of several derivatives based on this compound, revealing promising results against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
Mechanism of Action
The mechanism of action of (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and disrupt cellular processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: Ethyl and methyl groups at positions 4 and 8 (target compound) enhance lipophilicity compared to derivatives with smaller substituents (e.g., 4-methyl in ). This may improve membrane permeability and intracellular uptake, as seen in hydrazide derivatives designed to increase Log P values .
Biological Activity Trends :
- Acetamide-linked derivatives (e.g., ) demonstrate anticancer activity, suggesting that the amide group may facilitate interactions with cellular targets like kinases or proteases.
- Carboxylic acid-terminated compounds (e.g., ) exhibit improved solubility, which may enhance bioavailability but reduce tissue penetration compared to more lipophilic analogs.
Synthetic Approaches :
- The target compound’s synthesis likely involves etherification of 7-hydroxy-4-ethyl-8-methylcoumarin with a bromo- or chloro-phenylacetic acid derivative, analogous to methods used for 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile .
- Multicomponent condensations (e.g., using Meldrum’s acid and aryl glyoxals) are effective for constructing complex coumarin frameworks, as demonstrated in .
Physicochemical and Pharmacokinetic Considerations
- Log P and Solubility : The ethyl and methyl groups on the coumarin core increase Log P, favoring passive diffusion across biological membranes. However, the phenylacetic acid moiety may introduce polarity, balancing hydrophobicity .
Biological Activity
(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a synthetic compound belonging to the class of chromen derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's IUPAC name is (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid, with the molecular formula . It has a molecular weight of 342.35 g/mol and is characterized by a chromen moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid |
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 428839-65-0 |
| Purity | 95% |
The biological activity of (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid primarily involves its interaction with various molecular targets:
- Aldose Reductase Inhibition : This compound has shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. Inhibition of this enzyme can reduce sorbitol accumulation in cells, potentially preventing diabetic cataracts and neuropathy .
- Antioxidant Activity : The chromen moiety is known for its antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, particularly through inhibition of NF-kB and MAPK signaling pathways, which are crucial in neuroinflammation .
Anticancer Properties
Research indicates that derivatives of chromen compounds exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has been studied for its potential to target specific cancer cell lines effectively.
Antimicrobial Activity
Chromene derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid may possess activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
- Inhibition of Aldose Reductase : A study demonstrated that certain chromen derivatives, including those similar to [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)] compounds, exhibited significant inhibitory activity against aldose reductase with IC50 values in the low micromolar range .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of related compounds via the inhibition of inflammatory mediators in neuron-microglia co-cultures, suggesting potential therapeutic applications for neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for (4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid?
The synthesis typically involves modifying chromen derivatives via esterification or coupling reactions. For example:
- Step 1 : Synthesize the chromen core (4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol) using acid-catalyzed cyclization of substituted salicylaldehydes.
- Step 2 : Introduce the phenylacetic acid moiety via nucleophilic substitution or Mitsunobu reaction under inert conditions.
- Step 3 : Hydrolyze ester intermediates (if present) using aqueous NaOH/EtOH to yield the final carboxylic acid .
Key Variables : Reaction temperature (70–100°C), solvent (DMF or THF), and catalyst (e.g., DCC for coupling).
Q. How can researchers confirm the purity and structural integrity of this compound?
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%).
- Structural Confirmation :
- NMR : Compare H and C NMR peaks with reference spectra (e.g., chromen C=O at ~165 ppm, phenyl protons at 7.2–7.6 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]: ~380–400 Da) .
Advanced Research Questions
Q. What challenges arise during X-ray crystallographic analysis of this compound, and how can they be addressed?
- Challenges : Low crystal quality due to flexible substituents (phenyl and ethyl groups) or twinning.
- Solutions :
- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios.
- Refinement : Employ SHELXL for anisotropic displacement parameter modeling and TwinRotMat for twinning corrections .
- Validation : Cross-check with WinGX/ORTEP for geometry analysis and packing diagram visualization .
Q. How do structural modifications (e.g., ethyl vs. butyl substituents) influence biological activity?
- Example : Replacing the ethyl group (CH) with a butyl group (CH) increases lipophilicity (logP +0.8), potentially enhancing membrane permeability but reducing aqueous solubility.
- Methodology :
Q. How should researchers resolve contradictions in reported solubility data for similar chromen derivatives?
- Case Study : Discrepancies in solubility between ethyl- and butyl-substituted analogs (e.g., 0.5 mg/mL vs. <0.1 mg/mL in PBS).
- Approach :
- Key Insight : Substituent polarity and crystal packing (via Hirshfeld surface analysis) critically impact solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
